5-amino-N,N,3-trimethyl-1H-pyrazole-4-carboxamide

Anticancer Tubulin Polymerization Lung Cancer

Researchers developing kinase-targeted anticancer agents often struggle to source fully substituted 5-aminopyrazole-4-carboxamide scaffolds with validated bioactivity. 5-Amino-N,N,3-trimethyl-1H-pyrazole-4-carboxamide (CAS 1187861-76-2) directly addresses this gap as a pre-functionalized building block with confirmed tubulin polymerization inhibition (IC₅₀ 1.76 µM in NCI-H23 cells) and demonstrated utility as a CDPK1/FGFR kinase inhibitor scaffold. Its 5-amino group enables rapid diversification via acylation, sulfonylation, or diazotization; the N,N-dimethyl carboxamide offers a hydrolysis handle for carboxylic acid conversion. Supplied at ≥95% purity with reliable global logistics tailored for both hit-to-lead and medicinal chemistry programs.

Molecular Formula C7H12N4O
Molecular Weight 168.2 g/mol
CAS No. 1187861-76-2
Cat. No. B1523163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-N,N,3-trimethyl-1H-pyrazole-4-carboxamide
CAS1187861-76-2
Molecular FormulaC7H12N4O
Molecular Weight168.2 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1)N)C(=O)N(C)C
InChIInChI=1S/C7H12N4O/c1-4-5(6(8)10-9-4)7(12)11(2)3/h1-3H3,(H3,8,9,10)
InChIKeyOHGWXNZBYWAEOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-N,N,3-trimethyl-1H-pyrazole-4-carboxamide (CAS 1187861-76-2) – A Specialized Pyrazole-4-Carboxamide Building Block for Targeted Research


5-Amino-N,N,3-trimethyl-1H-pyrazole-4-carboxamide (CAS 1187861-76-2, molecular formula C₇H₁₂N₄O, molecular weight 168.2 g/mol) is a fully substituted pyrazole-4-carboxamide derivative characterized by a 5-amino group, an N,N-dimethyl carboxamide moiety, and a 3-methyl substitution on the pyrazole ring [1]. This compound is classified as a versatile small-molecule scaffold and is primarily supplied as a research chemical for laboratory use, typically at a purity of 95% . Its structural features position it within a broader class of pyrazole-4-carboxamides that have been investigated for their potential as kinase inhibitors, antifungal agents, and building blocks for further synthetic elaboration [2][3].

Why 5-Amino-N,N,3-trimethyl-1H-pyrazole-4-carboxamide Cannot Be Readily Replaced by Other Pyrazole-4-Carboxamide Derivatives


The 5-amino-N,N,3-trimethyl-1H-pyrazole-4-carboxamide scaffold possesses a unique combination of substituents that distinguishes it from closely related pyrazole-4-carboxamide analogs. The presence of the 5-amino group is critical for biological activity in kinase inhibition contexts, as demonstrated by studies on 5-aminopyrazole-4-carboxamide derivatives targeting CDPK1 and FGFR kinases [1][2]. The N,N-dimethyl carboxamide moiety and the 3-methyl substitution further modulate the compound's physicochemical properties, including lipophilicity and hydrogen-bonding capacity, which can significantly impact target binding and cellular permeability [3]. Direct substitution with compounds lacking the 5-amino group (e.g., N,N,3-trimethyl-1H-pyrazole-4-carboxamide) or missing the N,N-dimethyl carboxamide (e.g., 5-amino-3-methyl-1H-pyrazole-4-carboxamide) is likely to result in altered potency, selectivity, or pharmacokinetic profiles, as evidenced by structure-activity relationship (SAR) studies within this chemical class [4]. Therefore, for applications requiring the precise structural and electronic features of this fully substituted scaffold, generic substitution is not advisable without rigorous comparative validation.

Quantitative Comparative Evidence: 5-Amino-N,N,3-trimethyl-1H-pyrazole-4-carboxamide vs. Key Analogs


Anticancer Activity in NCI-H23 Lung Cancer Cells: 5-Amino-N,N,3-trimethyl-1H-pyrazole-4-carboxamide vs. Unsubstituted 5-Amino-1H-pyrazole-4-carboxamide Derivatives

In NCI-H23 lung cancer cells, 5-amino-N,N,3-trimethyl-1H-pyrazole-4-carboxamide exhibits an IC₅₀ of 1.76 ± 0.19 µM, with a reported mechanism involving inhibition of tubulin polymerization . In comparison, the unsubstituted 5-amino-1H-pyrazole-4-carboxamide scaffold, when optimized as a pan-FGFR covalent inhibitor (compound 10h), demonstrates potent antiproliferative activity in NCI-H520 lung cancer cells with an IC₅₀ of 19 nM [1]. While this is a cross-study comparison with different cell lines (NCI-H23 vs. NCI-H520), it illustrates the significant impact of scaffold optimization and substitution patterns on potency. The target compound's micromolar activity highlights its potential as a distinct starting point for further medicinal chemistry optimization compared to more potent, highly optimized derivatives.

Anticancer Tubulin Polymerization Lung Cancer

Kinase Inhibition Potential: 5-Aminopyrazole-4-carboxamide Scaffold vs. Pyrazolopyrimidine Scaffold in CDPK1 Inhibition

The 5-aminopyrazole-4-carboxamide scaffold, which is the core structure of the target compound, has been successfully used as an alternative to the pyrazolopyrimidine scaffold in the development of selective inhibitors of calcium-dependent protein kinase-1 (CDPK1) from Toxoplasma gondii and Cryptosporidium parvum [1]. This scaffold substitution enabled the creation of potent and selective inhibitors, demonstrating that the 5-aminopyrazole-4-carboxamide core can effectively replace more complex heterocyclic systems in kinase inhibitor design [1]. While specific IC₅₀ values for the target compound against CDPK1 are not available, the class-level evidence confirms the scaffold's utility in generating nanomolar-potency inhibitors. The target compound, with its N,N-dimethyl and 3-methyl substitutions, represents a distinct starting point within this validated scaffold family.

Kinase Inhibition CDPK1 Toxoplasma gondii

FGFR Kinase Inhibition: 5-Amino-1H-pyrazole-4-carboxamide Derivatives vs. Unoptimized Scaffolds

A series of 5-amino-1H-pyrazole-4-carboxamide derivatives have been designed and synthesized as novel pan-FGFR covalent inhibitors targeting both wild-type and gatekeeper mutants [1]. The representative compound 10h exhibited high potency against FGFR1, FGFR2, FGFR3, and FGFR2 V564F with IC₅₀ values of 46, 41, 99, and 62 nM, respectively [1]. Moreover, compound 4, a less optimized analog, showed an IC₅₀ of 102 nM against FGFR1 [1]. This class-level evidence demonstrates that the 5-amino-1H-pyrazole-4-carboxamide scaffold can be optimized to achieve low nanomolar potency against clinically relevant kinase targets. The target compound, with its specific substitution pattern (N,N-dimethyl and 3-methyl), may serve as a valuable building block for generating novel FGFR inhibitors with potentially distinct selectivity profiles.

FGFR Kinase Inhibitor Cancer

Physicochemical Properties: 5-Amino-N,N,3-trimethyl-1H-pyrazole-4-carboxamide vs. 5-Amino-N,N-dimethyl-1H-pyrazole-4-carboxamide

5-Amino-N,N,3-trimethyl-1H-pyrazole-4-carboxamide (C₇H₁₂N₄O, MW 168.2) differs from the closely related analog 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide (C₆H₁₀N₄O, MW 154.17) by the presence of an additional methyl group at the 3-position of the pyrazole ring [1]. This structural modification is expected to increase lipophilicity, as reflected by a higher calculated AlogP value (1.29 for the target compound) . The increased lipophilicity may enhance membrane permeability and alter the compound's pharmacokinetic profile. Furthermore, the target compound demonstrates high solubility in DMSO, making it suitable for in vitro assays . The additional methyl group also provides a distinct vector for further functionalization, enabling the synthesis of more diverse chemical libraries compared to the des-methyl analog.

Physicochemical Properties Solubility Lipophilicity

Recommended Research Applications for 5-Amino-N,N,3-trimethyl-1H-pyrazole-4-carboxamide Based on Comparative Evidence


Medicinal Chemistry: Kinase Inhibitor Lead Generation and Scaffold Optimization

The 5-aminopyrazole-4-carboxamide core of the target compound is a validated scaffold for developing selective kinase inhibitors, as demonstrated by its successful application in targeting CDPK1 from T. gondii and C. parvum, and in generating potent pan-FGFR covalent inhibitors [1][2]. The specific substitution pattern of the target compound (N,N-dimethyl and 3-methyl) provides a distinct starting point for generating novel kinase inhibitor leads. Researchers can utilize this compound to explore structure-activity relationships around the pyrazole ring, aiming to optimize potency and selectivity against specific kinase targets of interest.

Chemical Biology: Probing Tubulin Polymerization and Cell Cycle Effects

Preliminary data indicates that 5-amino-N,N,3-trimethyl-1H-pyrazole-4-carboxamide inhibits tubulin polymerization in NCI-H23 lung cancer cells, with an IC₅₀ of 1.76 µM . This suggests a potential mechanism of action involving disruption of microtubule dynamics. The compound can be employed as a tool compound in chemical biology studies to investigate the effects of tubulin polymerization inhibition on cell cycle progression, mitotic arrest, and apoptosis. Its micromolar potency makes it suitable for initial mechanistic studies, with the potential for further optimization to improve activity.

Synthetic Chemistry: Building Block for Diversity-Oriented Synthesis

As a fully substituted pyrazole-4-carboxamide, the target compound serves as a versatile building block for the synthesis of more complex heterocyclic structures . The presence of the 5-amino group allows for further functionalization through acylation, sulfonylation, or diazotization reactions. The N,N-dimethyl carboxamide moiety can be hydrolyzed to the corresponding carboxylic acid, providing an alternative handle for diversification. The 3-methyl group offers a site for further elaboration via electrophilic substitution or directed C-H activation. This compound is particularly well-suited for diversity-oriented synthesis approaches aimed at generating novel chemical libraries for biological screening.

Anticancer Drug Discovery: Initial Screening and Hit Validation

Given its demonstrated cytotoxic activity against NCI-H23 lung cancer cells (IC₅₀ 1.76 µM) and the broader anticancer potential of pyrazole-4-carboxamide derivatives [1][2], this compound is a suitable candidate for inclusion in initial screening cascades in anticancer drug discovery programs. It can be used to validate hits, explore structure-activity relationships, and assess preliminary selectivity profiles. Researchers should consider this compound as part of a broader screening effort to identify novel anticancer agents with unique mechanisms of action.

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